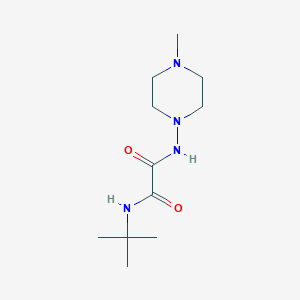

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Description

Properties

IUPAC Name |

N-tert-butyl-N'-(4-methylpiperazin-1-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O2/c1-11(2,3)12-9(16)10(17)13-15-7-5-14(4)6-8-15/h5-8H2,1-4H3,(H,12,16)(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDGXIJPUYWMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NN1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of tert-butylamine with oxalyl chloride to form tert-butyl oxalamide. This intermediate is then reacted with 4-methylpiperazine to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Substituted derivatives with different functional groups replacing the oxalamide moiety.

Scientific Research Applications

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamide derivatives exhibit significant structural diversity, with variations in N1 and N2 substituents dictating their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Antiviral Oxalamides

- BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): Application: CD4-mimetic compound targeting HIV entry inhibition. Key Features: High molecular weight (MW: ~579.5 g/mol), trifluoroacetate salt formulation for solubility, and stereospecific synthesis . Comparison: Unlike the target compound, BNM-III-170 incorporates a complex indenyl-guanidine scaffold, enhancing its binding affinity to viral glycoproteins.

- Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide): Application: HIV entry inhibitor with 36% synthetic yield. Comparison: The target compound lacks heterocyclic thiazole groups but shares a piperazine-related moiety (4-methylpiperazine vs. acetylpiperidine), suggesting divergent pharmacokinetic profiles.

Antimicrobial Oxalamides

- GMC Series (e.g., GMC-1 to GMC-5):

- Application : Antimicrobial agents with isoindoline-1,3-dione cores.

- Key Features : Halogenated aryl groups (e.g., 4-bromophenyl in GMC-1) enhance lipophilicity and membrane penetration. Yields range from 35% to 60% .

- Comparison : The target compound’s tert-butyl and 4-methylpiperazine groups may reduce antimicrobial activity compared to halogenated analogs but improve solubility.

Flavoring Agents

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide):

- Application : Umami flavor enhancer (Savorymyx® UM33) with regulatory approval (FEMA 4233).

- Key Features : Low molecular weight (MW: ~386.4 g/mol), dimethoxybenzyl group for receptor binding .

- Comparison : The target compound’s tert-butyl group is bulkier than S336’s benzyl group, likely reducing its flavor-enhancing efficacy but increasing thermal stability.

Enzyme Inhibitors

- Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide):

- Application : Inhibitor of stearoyl coenzyme A desaturase (SCD1) with 64% yield.

- Key Features : Chloro-fluorophenyl and methoxyphenethyl groups optimize enzyme binding (IC₅₀: <1 µM) .

- Comparison : The target compound’s 4-methylpiperazine may reduce SCD1 inhibition compared to aryl ether groups but improve water solubility.

Structural and Functional Data Table

*Inferred from structural analogs in and .

Key Structural Insights

- Solubility: The 4-methylpiperazine moiety enhances aqueous solubility relative to non-polar substituents (e.g., 4-methoxyphenethyl in Compound 28) due to its basic nitrogen atoms .

- Synthetic Complexity : The absence of heterocycles (e.g., thiazole in Compound 13) simplifies synthesis but may limit target selectivity .

Biological Activity

N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, mechanisms of action, and biological applications, supported by relevant data and case studies.

This compound features a tert-butyl group and a 4-methylpiperazine moiety linked through an oxalamide bond. The synthesis typically involves the reaction of tert-butylamine with oxalyl chloride, followed by reaction with 4-methylpiperazine in an organic solvent like dichloromethane, using triethylamine as a base to neutralize hydrochloric acid formed during the reaction .

Chemical Structure:

- Molecular Formula: C13H20N4O2

- Molecular Weight: 252.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This compound can modulate enzymatic activity, which may lead to therapeutic effects in various biological contexts.

2.2 Therapeutic Applications

Research indicates that this compound may serve as a potential ligand in biochemical assays and could play a role in drug development due to its structural properties. It has been explored for:

- Anticancer Activity: Preliminary studies suggest that oxalamides can inhibit the growth of cancer cells by interfering with cellular pathways essential for proliferation .

- Antiviral Properties: Some derivatives have shown promise as gp120 antagonists, which are crucial in HIV entry inhibition .

3. Research Findings and Case Studies

Several studies have investigated the efficacy of oxalamide derivatives, including this compound:

4. In Vitro and In Vivo Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant biological activity against various cancer cell lines. For instance, compounds from the oxalamide class were tested against solid tumors and showed promising results in inhibiting tumor growth .

4.1 Cytotoxicity Testing

A recent study evaluated the cytotoxic effects of oxalamide derivatives on human cancer cell lines, revealing IC50 values indicating effective concentrations for inducing cell death without significant toxicity to normal cells.

5.

This compound represents a promising avenue for further research due to its diverse biological activities and potential therapeutic applications. Continued investigation into its mechanisms of action and efficacy could contribute significantly to drug development efforts targeting various diseases.

Q & A

Basic: What synthetic strategies are employed to prepare N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide, and how is its structural integrity confirmed?

The synthesis of oxalamide derivatives typically involves coupling tert-butylamine or its analogs with substituted piperazine moieties via oxalyl chloride intermediates. For example, similar compounds are synthesized using tert-butyl carbamate precursors reacted with 4-methylpiperazine derivatives under nitrogen atmosphere, followed by deprotection with HCl/MeOH . Structural confirmation relies on ¹H/¹³C NMR to verify substituent connectivity and LC-MS/HRMS to validate molecular weight and purity (>95%) . For instance, tert-butyl and piperazine protons are identifiable in NMR via characteristic signals (e.g., tert-butyl δ ~1.3 ppm; piperazine δ ~2.5-3.5 ppm) .

Advanced: How do substituent variations on the oxalamide scaffold influence biological activity, and what methodologies assess these structure-activity relationships (SAR)?

SAR studies for oxalamides often focus on optimizing substituents at the N1 and N2 positions to enhance target binding. For example:

- N1 tert-butyl groups improve metabolic stability by steric shielding .

- N2 4-methylpiperazine enhances solubility and modulates pharmacokinetics via basic nitrogen atoms .

Methods include in vitro assays (e.g., enzyme inhibition, antiviral activity) and computational docking to predict binding modes. Contradictions in activity data (e.g., varying IC₅₀ values) are resolved by analyzing substituent electronic effects (e.g., electron-withdrawing groups reducing potency) .

Basic: What purification techniques are optimal for isolating this compound, given its physicochemical properties?

Purification strategies depend on solubility and stability:

- Silica gel chromatography with gradients of ethyl acetate/methanol is commonly used for polar oxalamides .

- Recrystallization from ethanol/water mixtures improves purity (>99%) for crystalline derivatives .

- HPLC with C18 columns resolves closely related impurities, particularly stereoisomers or dimeric byproducts .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets, and how are these validated experimentally?

Mechanistic studies often target enzymes (e.g., HIV entry inhibitors, cytochrome P450 isoforms). For example:

- Surface plasmon resonance (SPR) measures binding kinetics to viral glycoproteins .

- Crystallography or NMR spectroscopy resolves ligand-protein interactions, identifying critical hydrogen bonds with tert-butyl/piperazine groups .

Contradictory results (e.g., off-target effects) are addressed using knockout cell lines or competitive binding assays .

Basic: How are analytical methods like HPLC and mass spectrometry validated for quality control of this compound?

- HPLC validation includes parameters:

- LC-MS/MS confirms identity via parent/daughter ion transitions (e.g., m/z 343.15 → 198.08 for related oxalamides) .

Advanced: What strategies improve the compound’s pharmacokinetic profile, such as bioavailability or metabolic stability?

- Prodrug approaches : Esterification of piperazine nitrogen to enhance absorption .

- Salt formation : HCl or trifluoroacetate salts improve aqueous solubility .

- Metabolic studies : Liver microsome assays identify vulnerable sites (e.g., tert-butyl oxidation) for structural shielding .

Basic: How are stability studies designed to evaluate degradation pathways under varying storage conditions?

- Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify hydrolysis/oxidation products .

- pH stability : Buffered solutions (pH 1–9) assess susceptibility to acid/base-catalyzed breakdown .

- Long-term stability : Real-time studies (25°C/60% RH) monitor purity over 6–12 months .

Advanced: How does molecular modeling predict the compound’s interaction with novel targets, and what experimental data validate these predictions?

- Molecular docking (AutoDock Vina) simulates binding to targets (e.g., HIV gp120), with scoring functions prioritizing poses with tert-butyl/piperazine interactions .

- Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .

- Mutagenesis studies (e.g., alanine scanning) confirm critical residues identified in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.